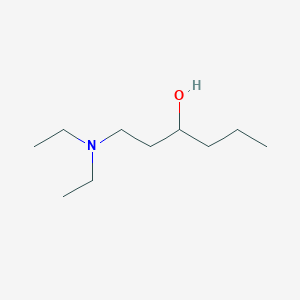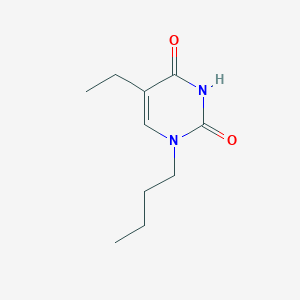
(3-azido-2-oxochromen-7-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid 3-azido-2-oxo-2H-chromen-7-yl ester is a chemical compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-azido-2-oxochromen-7-yl) acetate typically involves the esterification of 3-azido-2-oxo-2H-chromen-7-ol with acetic acid. The reaction is usually carried out in the presence of a catalyst such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography could be employed to optimize the production process.
化学反应分析
Types of Reactions
Acetic acid 3-azido-2-oxo-2H-chromen-7-yl ester can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide and solvents like dimethylformamide (DMF) are commonly used.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents.
Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition.
Major Products
Substitution: Formation of substituted amines.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazole derivatives.
科学研究应用
Acetic acid 3-azido-2-oxo-2H-chromen-7-yl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in click chemistry.
Biology: Investigated for its potential as a bioorthogonal reagent, allowing for specific labeling of biomolecules in living systems.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the development of photoactive materials and smart polymers.
作用机制
The mechanism of action of (3-azido-2-oxochromen-7-yl) acetate largely depends on the specific application. In biological systems, the azido group can react with alkyne-functionalized molecules in a bioorthogonal manner, allowing for specific labeling and tracking of biomolecules. The chromene moiety may interact with various enzymes and proteins, potentially inhibiting their activity or altering their function.
相似化合物的比较
Similar Compounds
- Acetic acid 3-benzoyl-2-oxo-2H-chromen-7-yl ester
- (3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid
Uniqueness
Acetic acid 3-azido-2-oxo-2H-chromen-7-yl ester is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in click chemistry and bioorthogonal labeling, setting it apart from other chromene derivatives that may lack this functional group.
属性
分子式 |
C11H7N3O4 |
|---|---|
分子量 |
245.19 g/mol |
IUPAC 名称 |
(3-azido-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C11H7N3O4/c1-6(15)17-8-3-2-7-4-9(13-14-12)11(16)18-10(7)5-8/h2-5H,1H3 |
InChI 键 |
YVWSHWUPTFLTIE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)N=[N+]=[N-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

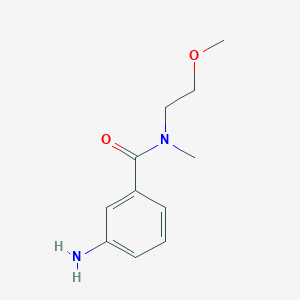
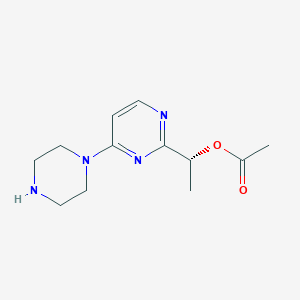


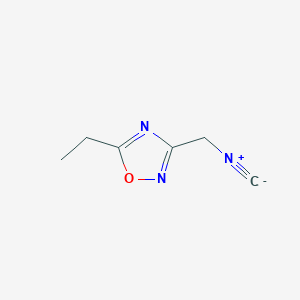
![Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B8317827.png)


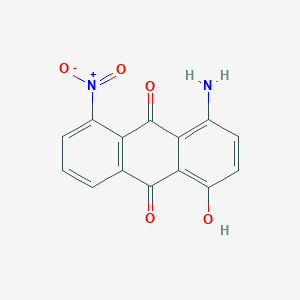
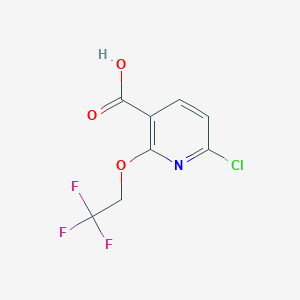
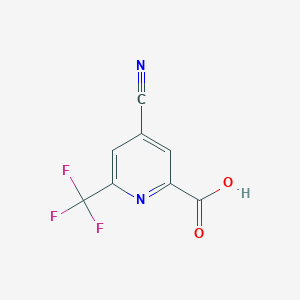
![Ethyl 2-ethoxy-3-[4-(2-bromoethoxy)-phenyl]propanoate](/img/structure/B8317855.png)
